molecular formula C22H18BrN5O2S B11681338 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11681338
M. Wt: 496.4 g/mol
InChI Key: FILUTACUCMUODG-ZMOGYAJESA-N
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Description

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique combination of a triazole ring, a bromophenyl group, and a furan moiety, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene as a starting material.

    Attachment of the Furan Moiety: The furan moiety is attached via a condensation reaction with a suitable aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Condensation: The furan moiety can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon bonds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studies on antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl and furan moieties may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with different substituents. Some examples are:

These compounds share the triazole core but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of the bromophenyl and furan moieties in 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide sets it apart, potentially offering distinct advantages in specific applications.

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide represents a novel class of triazole-based compounds that exhibit significant biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of a triazole derivative with an appropriate hydrazine derivative. The key steps include:

  • Formation of the Triazole Ring : The initial step often involves the synthesis of the 4H-1,2,4-triazole core through a cyclization reaction involving thiosemicarbazide derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the bromophenyl group and subsequent modifications to form the acetohydrazide moiety are crucial for enhancing biological activity.
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising activity against various bacterial strains:

  • Antibacterial Activity : It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Antifungal Activity

The compound also demonstrated antifungal activity against common fungal pathogens:

  • Fungal Inhibition : It was effective against Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in fungal infections .

Anticancer Properties

The triazole scaffold has been associated with anticancer activity:

  • Cell Line Studies : In vitro studies showed that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate to high activity .
Cell LineIC50 (µM)Reference
MCF-727.3
HCT1166.2

The biological activity of triazole derivatives is often attributed to their ability to interfere with nucleic acid synthesis and inhibit key metabolic enzymes. The presence of sulfur in the structure may enhance interactions with biological targets, leading to increased potency against pathogens.

Case Studies

Several case studies have been documented regarding the use of triazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study involving a series of triazole compounds demonstrated that those with bromophenyl substitutions had improved antibacterial properties compared to their unsubstituted counterparts.
  • Anticancer Trials : Preliminary trials on synthesized triazole derivatives indicated promising results in reducing tumor size in animal models, warranting further investigation into their therapeutic potential.

Properties

Molecular Formula

C22H18BrN5O2S

Molecular Weight

496.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H18BrN5O2S/c1-15-7-12-19(30-15)13-24-25-20(29)14-31-22-27-26-21(16-8-10-17(23)11-9-16)28(22)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,29)/b24-13+

InChI Key

FILUTACUCMUODG-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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